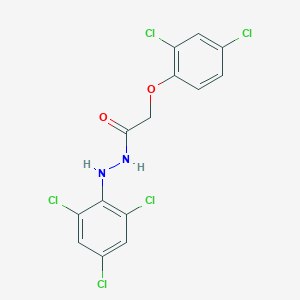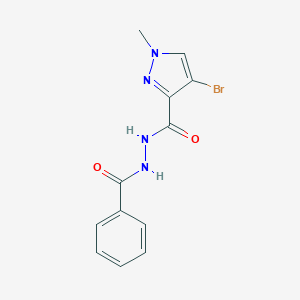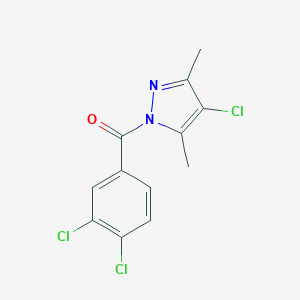![molecular formula C22H25FN4O3 B388803 N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE](/img/structure/B388803.png)
N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methylbenzoyl piperazine moiety, and an ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then reacted with 4-fluorophenyl and 3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-(4-chlorophenyl)-N~2~-{2-[4-(3-methylbenzoyl)piperazino]ethyl}ethanediamide
- N~1~-(4-bromophenyl)-N~2~-{2-[4-(3-methylbenzoyl)piperazino]ethyl}ethanediamide
Uniqueness
N'-(4-FLUOROPHENYL)-N-{2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets compared to its chloro- and bromo- counterparts.
Eigenschaften
Molekularformel |
C22H25FN4O3 |
|---|---|
Molekulargewicht |
412.5g/mol |
IUPAC-Name |
N'-(4-fluorophenyl)-N-[2-[4-(3-methylbenzoyl)piperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C22H25FN4O3/c1-16-3-2-4-17(15-16)22(30)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-19-7-5-18(23)6-8-19/h2-8,15H,9-14H2,1H3,(H,24,28)(H,25,29) |
InChI-Schlüssel |
TYIQUTOIJRVBBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-ethyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388721.png)
![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388723.png)
![ETHYL 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388725.png)
![5-(4-butoxyphenyl)-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B388727.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388728.png)

![ETHYL (2Z)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388731.png)
![ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388733.png)
![ETHYL (2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388734.png)


![3-cyclohexyl-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388740.png)

![ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388743.png)
